2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazolo[3,2-A][1,3]benzimidazole core, which is a fused heterocyclic system, and a methoxyphenyl group with dichloro substitutions. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired thiazolo[3,2-A][1,3]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The dichloro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or proteins can lead to anticancer properties by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of the thiazolo[3,2-A][1,3]benzimidazole core and the dichloro-methoxyphenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2E)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c1-23-15-9(6-10(18)8-11(15)19)7-14-16(22)21-13-5-3-2-4-12(13)20-17(21)24-14/h2-8H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBXFJQUHZBPEQ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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